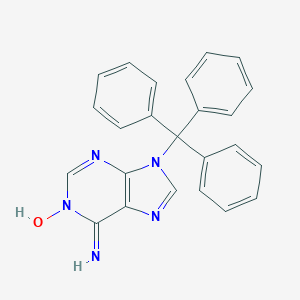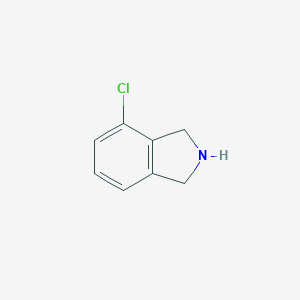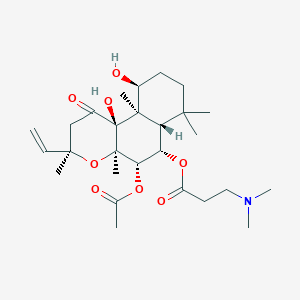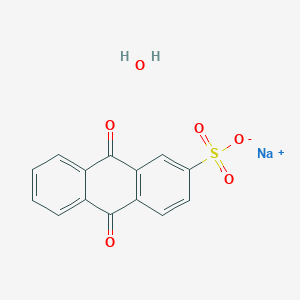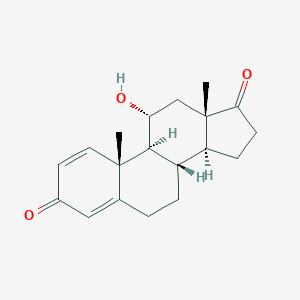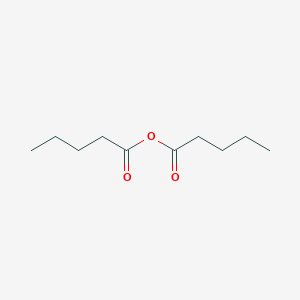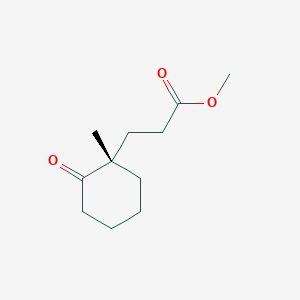
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate, also known as MOP, is a chiral molecule that has gained significant attention in the scientific community due to its potential application in various fields. MOP is a bicyclic compound that contains a ketone functional group and an ester functional group. This compound belongs to the family of cyclohexanone derivatives and has a molecular weight of 196.25 g/mol.
Mécanisme D'action
The mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is not well understood. However, it is believed that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its biological activity by interacting with specific molecular targets in cells. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to bind to proteins such as tubulin and tau, which are involved in the regulation of microtubule dynamics. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate inhibits the growth of cancer cells and induces apoptosis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that it can be used as a chiral auxiliary in asymmetric synthesis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is also relatively easy to synthesize and has a high degree of stereochemical purity. However, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has some limitations for use in lab experiments. It is a highly reactive molecule and can be difficult to handle. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is relatively expensive compared to other chiral molecules.
Orientations Futures
There are several future directions for research on (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate. One area of research is the development of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate-based drugs for the treatment of various diseases. Another area of research is the use of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate as a chiral auxiliary in asymmetric synthesis. In addition, there is a need for further studies to elucidate the mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate and its potential molecular targets. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.
Méthodes De Synthèse
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate can be synthesized using various methods, including the asymmetric hydrogenation of 2-oxocyclohexanone, the asymmetric transfer hydrogenation of 2-oxocyclohexanone, and the asymmetric epoxidation of 1-methylcyclohexene. The most common method for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is the asymmetric hydrogenation of 2-oxocyclohexanone. This method involves the use of a chiral catalyst and a hydrogen source to selectively hydrogenate the ketone functional group in 2-oxocyclohexanone to form (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.
Applications De Recherche Scientifique
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

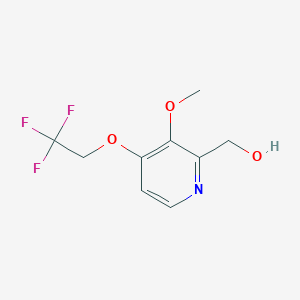
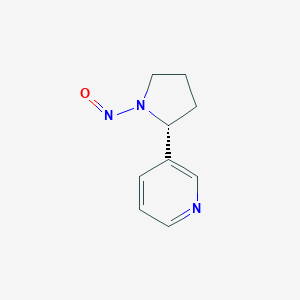
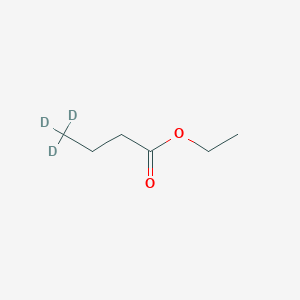
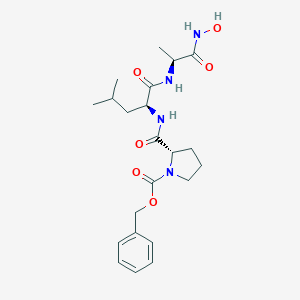
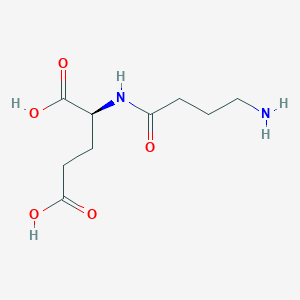
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

